molecular formula C15H11NO2 B6396614 2-(4-Cyanophenyl)-5-methylbenzoic acid CAS No. 1261902-06-0

2-(4-Cyanophenyl)-5-methylbenzoic acid

Cat. No.: B6396614
CAS No.: 1261902-06-0
M. Wt: 237.25 g/mol
InChI Key: UJKFAHDGKYFKDG-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-5-methylbenzoic acid is a substituted benzoic acid derivative characterized by a cyano group (-CN) at the para position of the phenyl ring attached to the 2nd carbon of the benzoic acid backbone, along with a methyl group (-CH₃) at the 5th position. This structure confers unique electronic and steric properties, making it a compound of interest in pharmaceutical chemistry and materials science. The electron-withdrawing cyano group enhances the acidity of the carboxylic acid moiety, while the methyl group contributes to lipophilicity, influencing solubility and bioavailability .

Properties

IUPAC Name

2-(4-cyanophenyl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-2-7-13(14(8-10)15(17)18)12-5-3-11(9-16)4-6-12/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKFAHDGKYFKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688805
Record name 4'-Cyano-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-06-0
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4′-cyano-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261902-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Cyano-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-5-methylbenzoic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 4-cyanotoluene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.

    Diazotization and Sandmeyer Reaction: The amine group is then diazotized and subjected to a Sandmeyer reaction to introduce a carboxyl group, forming the benzoic acid derivative.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(4-Cyanophenyl)-5-methylbenzoic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group, forming a dicarboxylic acid.

    Reduction: The cyanophenyl group can be reduced to an aminophenyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Formation of 2-(4-Cyanophenyl)-5-carboxybenzoic acid.

    Reduction: Formation of 2-(4-Aminophenyl)-5-methylbenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Cyanophenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-5-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can enhance the compound’s binding affinity to certain biological targets, while the carboxylic acid group can facilitate interactions with proteins through hydrogen bonding.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
2-(4-Cyanophenyl)-5-methylbenzoic acid -CN (C2), -CH₃ (C5) C₁₅H₁₁NO₂ 237.26 g/mol High acidity, potential drug intermediate
2-(3-Bromobenzamido)-5-methylbenzoic acid (23) -Br (C3 benzamido), -CH₃ (C5) C₁₅H₁₁BrNO₃ 333.16 g/mol Cytotoxic agent; bromine enhances halogen bonding
2-(2’,6’-Dihydroxybenzoyl)-5-methylbenzoic acid-8-O-β-D-glucopyranoside (IX) -Glucose (C8), -CH₃ (C5) C₂₁H₂₀O₁₁ 448.38 g/mol Improved water solubility due to glycosylation; isolated from natural sources
2-Chloro-5-(4-methoxyphenyl)benzoic acid -Cl (C2), -OCH₃ (C4 phenyl) C₁₄H₁₁ClO₃ 262.69 g/mol Electron-withdrawing Cl and electron-donating OCH₃ balance electronic effects; used in agrochemicals
5-(4-Cyanophenyl)-2-fluorobenzoic acid -CN (C4 phenyl), -F (C2) C₁₄H₈FNO₂ 241.22 g/mol Fluorine enhances metabolic stability; studied for pesticide applications
2-(Isonicotinoylamino)-5-methylbenzoic acid -Pyridine (C2), -CH₃ (C5) C₁₄H₁₂N₂O₃ 256.26 g/mol Pyridine moiety enables metal coordination; potential antimicrobial activity

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